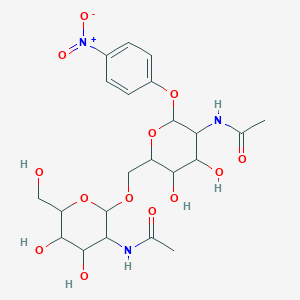
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside is a complex carbohydrate derivative. It is a synthetic compound that combines a nitrophenyl group with a disaccharide structure. This compound is often used in biochemical research due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using suitable protecting groups.
Glycosylation: The protected sugar is then glycosylated with 4-nitrophenyl glycoside under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the glycosylation reactions.
Purification: The product is purified using chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding sugar moieties.
Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
Hydrolysis: 4-nitrophenol and the corresponding sugar derivatives.
Oxidation: Nitroquinone derivatives.
Substitution: Various substituted nitrophenyl derivatives.
科学的研究の応用
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside has several scientific research applications:
Biochemical Assays: It is used as a substrate in enzymatic assays to study glycosidase activity.
Drug Development: The compound is used in the development of glycosidase inhibitors.
Structural Biology: It is used in structural studies to understand the interactions between carbohydrates and proteins.
Medical Research: The compound is used in research related to carbohydrate metabolism and related disorders.
作用機序
The mechanism of action of 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside involves:
Enzymatic Hydrolysis: The compound is hydrolyzed by glycosidases to release 4-nitrophenol, which can be detected spectrophotometrically.
Molecular Targets: The primary targets are glycosidases, which cleave the glycosidic bond.
Pathways Involved: The compound is involved in pathways related to carbohydrate metabolism and enzymatic degradation.
類似化合物との比較
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: A simpler compound used in similar enzymatic assays.
4-Nitrophenyl α-D-galactopyranoside: Another related compound used to study galactosidase activity.
2-Nitrophenyl β-D-galactopyranoside: Used in assays for β-galactosidase activity.
Uniqueness
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-a-D-galactopyranoside is unique due to its complex structure, which allows it to be used in more specific and detailed biochemical studies compared to simpler nitrophenyl glycosides.
特性
分子式 |
C22H31N3O13 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC名 |
N-[2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(27)23-15-19(31)17(29)13(7-26)37-21(15)35-8-14-18(30)20(32)16(24-10(2)28)22(38-14)36-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26,29-32H,7-8H2,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
VQYVGLNPBRTHNR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)
![1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B13398923.png)
![1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride](/img/structure/B13398934.png)
![Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13398940.png)
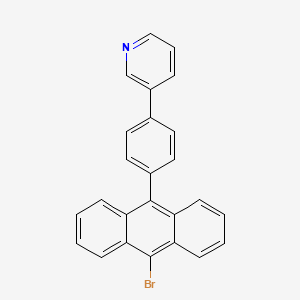

![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)
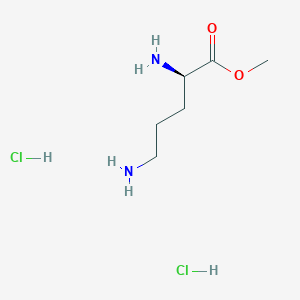
![2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)

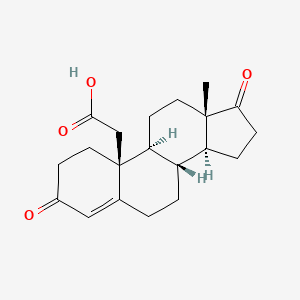
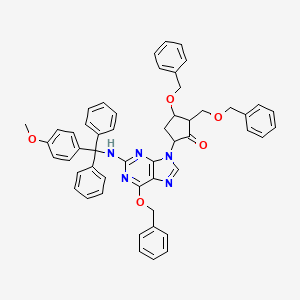

![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
